molecular formula C17H14F2N2OS B14928489 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-difluorobenzamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-difluorobenzamide

Cat. No.: B14928489
M. Wt: 332.4 g/mol
InChI Key: MRCZLWXIXDBWKV-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-difluorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring, a cyano group, and difluorobenzamide moiety

Preparation Methods

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-difluorobenzamide involves multiple steps, typically starting with the preparation of the benzothiophene core. The synthetic route may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Difluorobenzamide Moiety: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-difluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

When compared to other benzamide derivatives, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-difluorobenzamide stands out due to its unique combination of functional groups. Similar compounds include:

  • N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-isoxazolecarboxamide
  • N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylcyclopropane-1-carboxamide

These compounds share the benzothiophene core but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C17H14F2N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-difluorobenzamide

InChI

InChI=1S/C17H14F2N2OS/c1-9-2-4-11-13(8-20)17(23-15(11)6-9)21-16(22)12-7-10(18)3-5-14(12)19/h3,5,7,9H,2,4,6H2,1H3,(H,21,22)

InChI Key

MRCZLWXIXDBWKV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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